Decyl palmitate

Description

Contextualization within Fatty Acid Ester Chemistry Research

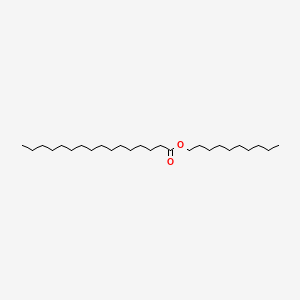

Decyl palmitate, also known as decyl hexadecanoate (B85987), is a fatty acid ester that results from the formal chemical condensation of the carboxyl group of palmitic acid with the hydroxyl group of decan-1-ol. ebi.ac.uk It belongs to the broader class of compounds known as wax esters. ebi.ac.uk Fatty acid esters are a diverse and significant group of organic compounds that are the subject of extensive research. researchgate.net They are widely studied for their varied roles, from being fundamental components of biological systems to their application in industrial processes and consumer products. Research in this field investigates their synthesis, physicochemical properties, and potential uses, which span from food additives and cosmetics to advanced materials. researchgate.net this compound serves as a specific example within this large chemical family, representing a long-chain ester derived from a saturated fatty acid and a primary alcohol.

Evolution of Research Perspectives on Long-Chain Esters

Historically, research into long-chain esters often began with their discovery in natural sources. For instance, wax esters were identified as major lipid components in the blubber and acoustic fats of toothed whales, where they play roles in energy storage, buoyancy, and echolocation. Early studies focused on the isolation and identification of these natural esters.

Over time, the focus of research has evolved significantly. Scientists began investigating the synthesis of these esters to produce them commercially and to study their physical and chemical properties systematically. This led to their use as lubricants, emollients, and thickening agents. More recently, research has shifted towards exploring their potential in advanced applications. A prominent area of modern research is their use as phase change materials (PCMs) for thermal energy storage, owing to their ability to absorb and release large amounts of heat during melting and solidification. researchgate.net Concurrently, there is growing interest in the subtle roles of specific long-chain esters, such as their contribution to the flavor profiles of spirits and other food products, where they are present in trace amounts. This evolution reflects a transition from foundational discovery to targeted engineering of these molecules for sophisticated technological and scientific applications.

Current Academic Research Landscape and Gaps for this compound

The current research landscape for this compound is characterized by focused investigations into specific applications rather than broad, fundamental studies. While the general class of fatty acid esters is well-documented, specific long-chain variants like this compound are often less characterized. A significant research gap was explicitly noted in a 2022 study, which highlighted a "clear lack of experimental data" regarding the properties of many esters, including this compound, for their potential use as phase change materials.

Recent research has begun to address these gaps. Studies are now being conducted to synthesize high-purity this compound to accurately measure its thermal properties. Furthermore, its inclusion as a case study substance in recent toxicological research on "difficult to test substances" for skin sensitization indicates that there are ongoing efforts to understand its biological interactions and develop appropriate testing methodologies. This suggests that while this compound is a known compound, the academic community is still in the process of building a comprehensive dataset on its properties and interactions, pointing to a need for further systematic investigation.

Physicochemical Properties of this compound

This compound is a colorless, viscous liquid under standard conditions, though its melting point is near room temperature. It is practically insoluble in water but soluble in alcohols and oils.

| Property | Value |

| IUPAC Name | decyl hexadecanoate |

| Synonyms | Decyl hexadecanoate, Hexadecanoic acid, decyl ester |

| Molecular Formula | C₂₆H₅₂O₂ |

| Molecular Weight | 396.7 g/mol |

| Melting Point | 30 °C |

| Boiling Point | 438.7 ± 13.0 °C (Predicted) |

| Density | 0.860 ± 0.06 g/cm³ (Predicted) |

| CAS Number | 42232-27-9 |

Synthesis of this compound

The synthesis of this compound, like other fatty acid esters, can be achieved through several chemical routes.

Esterification Reactions

The most common method for producing esters is Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. For this compound, this involves the reaction of palmitic acid with 1-decanol (B1670082). To achieve high purity, the resulting ester often requires further purification steps, such as crystallization in a solvent like methanol (B129727), to remove any unreacted starting materials. Another preparation method involves the use of decanol (B1663958) and sodium methylate.

Enzymatic Synthesis

An alternative, "greener" approach gaining traction in research is enzymatic synthesis. This method uses enzymes, typically lipases, as biocatalysts. Research on the synthesis of the similar compound decyl oleate (B1233923) has shown that immobilized lipases can effectively catalyze the esterification of a fatty acid and an alcohol. These enzymatic reactions are often enhanced using techniques like ultrasound irradiation to increase the reaction rate, achieving high yields in a shorter time and often under solvent-free conditions.

Applications in Scientific Research

This compound and its isomers are utilized in several areas of scientific research due to their specific physical properties.

Phase Change Material (PCM) Research

This compound is being actively investigated as an organic phase change material. PCMs are materials that store and release thermal energy during their phase transition (e.g., from solid to liquid). A study on esters derived from saturated fatty acids found that this compound has a melting point in the range of 20 °C to 50 °C and a high latent heat of fusion (over 190 J/g). These properties make it a promising candidate for low-to-medium temperature thermal energy storage applications, such as in the heating and cooling of buildings. The research into fatty acids and their esters as PCMs is driven by their high heat storage capacity, biodegradability, and low toxicity. researchgate.net

Nanoparticle Formulations

Long-chain fatty acid esters are key components in the formulation of lipid-based nanoparticles. Specifically, solid esters like cetyl palmitate and isothis compound (an isomer of this compound) are used as the solid matrix in the production of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These nanoparticles are designed as carriers for various active compounds. The solid lipid core, formed by esters such as this compound, encapsulates the active substance, potentially leading to improved stability and providing controlled or sustained release.

Analytical Chemistry

This compound also serves as a reference standard in analytical chemistry. Its well-defined chemical structure and properties allow it to be used as a benchmark in various analytical techniques. For example, it has been used as a case study substance for developing and validating new methods for assessing the biological activity of chemicals that are difficult to test with conventional aqueous-based assays due to poor solubility. Its inclusion in databases like the NIST Chemistry WebBook further supports its role as a reference compound for gas chromatography and other analyses.

Structure

2D Structure

Properties

IUPAC Name |

decyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52O2/c1-3-5-7-9-11-13-14-15-16-17-18-20-22-24-26(27)28-25-23-21-19-12-10-8-6-4-2/h3-25H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDRZGXWJPJSNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9068374 | |

| Record name | Hexadecanoic acid, decyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42232-27-9 | |

| Record name | Decyl hexadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42232-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decyl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042232279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 42232-27-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexadecanoic acid, decyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecanoic acid, decyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECYL PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SDD3SU9U0A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Production Research for Decyl Palmitate

Conventional Esterification Pathways and Reaction Kinetics

Conventional synthesis of decyl palmitate typically involves the direct esterification of palmitic acid with decanol (B1663958). This process is often facilitated by a catalyst to increase the reaction rate and yield.

Acid-Catalyzed Esterification Investigations

Acid catalysts are commonly employed in the esterification of fatty acids. Studies have investigated the use of various acid catalysts to promote the formation of this compound. For instance, the esterification of palmitic acid with methanol (B129727) has been studied using macroporous ion-exchange resins like Amberlyst 15 as a heterogeneous catalyst. While this specific study focuses on methyl palmitate, the principles of acid catalysis are directly applicable to the synthesis of this compound.

Computational studies have provided insights into the kinetics of acid-catalyzed esterification. For the esterification of palmitic acid with methanol, the self-catalyzed reaction has an energy barrier of 100.1 kJ/mol. The presence of a catalyst like p-dodecyl benzene (B151609) sulfonic acid (DBSA) can lower this energy barrier to 97.5 kJ/mol, thereby increasing the reaction rate and achieving yields as high as 81%. These findings suggest that the selection of an appropriate acid catalyst is crucial for optimizing the synthesis of this compound.

Research on the esterification of palmitic acid with various alcohols has also been conducted using 12-tungstophosphoric acid supported on zirconia as a catalyst. The catalyst with 20 wt% TPA calcined at 300°C showed the highest activity. Kinetic models such as the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model have been successfully applied to correlate the experimental data for such reactions.

Batch and Continuous Reactor Studies

The synthesis of this compound and similar wax esters has been explored in both batch and continuous flow reactors. Traditional batch processes for esterification often require long reaction times and high temperatures. For example, a general batch mode synthesis of a wax ester involved heating the reactants at 95 °C for 12 hours.

In contrast, continuous flow reactors offer significant advantages. A study on the synthesis of biowax esters, including dothis compound, demonstrated a dramatic reduction in reaction time from 12 hours to 30 minutes and a lower operating temperature of 55 °C compared to batch procedures. This continuous flow method also used half the amount of solvent, leading to benefits in energy consumption and cost-efficiency. High yields, ranging from 67–92%, were achieved for various wax esters under these optimized flow conditions.

| Parameter | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Reaction Time | 12 hours | 30 minutes |

| Temperature | 90–120 °C | 55 °C |

| Yield (Dothis compound) | - | High |

Enzymatic Synthesis and Biocatalysis of this compound

Enzymatic synthesis presents a green alternative to conventional chemical methods, operating under milder conditions and often with higher selectivity. Lipases are the most commonly used enzymes for the biocatalytic production of esters like this compound.

Lipase-Catalyzed Esterification Optimization

The optimization of lipase-catalyzed esterification involves screening different lipases and reaction conditions to maximize yield and reaction rates. For the synthesis of ascorbyl palmitate, various commercial immobilized lipases were tested, with Lipozyme® 435 showing the best performance in terms of initial reaction rate and yield. The choice of solvent also plays a critical role, with 2-methyl-2-butanol (B152257) and acetone (B3395972) demonstrating high yields.

Similar optimization studies have been conducted for other cosmetic esters. For instance, the synthesis of decyl oleate (B1233923) was optimized using an immobilized lipase (B570770) from Thermomyces lanuginosus. A maximum ester conversion of 87% was achieved in both iso-octane and solvent-free systems under optimized conditions. Ultrasound has also been employed to intensify the enzymatic synthesis of esters, significantly reducing reaction times.

Immobilized Enzyme Systems Research

Immobilization of lipases offers several advantages, including enhanced stability, reusability, and easier product separation. Various supports and techniques have been investigated for immobilizing lipases for ester synthesis. Lipases have been immobilized on hydrophobic supports, which is a widely used strategy due to its numerous benefits.

Research has shown that immobilized lipases can be reused for multiple cycles without a significant loss of activity. For example, in the synthesis of chloramphenicol (B1208) palmitate, an immobilized esterase retained over 80% of its original activity after seven cycles. Similarly, in the production of decyl oleate, an immobilized biocatalyst retained all of its original activity after eight successive reaction cycles in a solvent-free system. The use of a rotating bed reactor with a basket for the biocatalyst allows for easy recovery and reuse, with yields for ascorbyl palmitate synthesis remaining over 80% after four sequential batches.

| Lipase/Enzyme System | Substrate | Key Finding | Reference |

|---|---|---|---|

| Lipozyme® 435 | Ascorbic acid, Palmitic acid | Highest initial reaction rate and yield. | |

| Immobilized Thermomyces lanuginosus lipase | Oleic acid, Decanol | 87% conversion in both iso-octane and solvent-free systems. | |

| Immobilized Esterase (EstBASΔSP) | Chloramphenicol, Palmitic acid derivative | Retained >80% activity after 7 cycles. |

Kinetic and Thermodynamic Aspects of Biocatalytic Processes

Understanding the kinetics and thermodynamics of lipase-catalyzed reactions is essential for process design and optimization. The Ping-Pong Bi-Bi mechanism is a widely accepted model for lipase-catalyzed acyl-transfer reactions. This model involves the formation of an acyl-enzyme intermediate.

Kinetic studies on the enzymatic synthesis of decyl oleate have shown that the reaction follows an ordered bi-bi model. Thermodynamic parameters such as changes in enthalpy, Gibbs free energy, and entropy have been evaluated at different temperatures to understand the spontaneity and nature of the reaction. For the lipase-catalyzed esterification of oleic acid and decanol, the reaction was found to be a spontaneous and endothermic process.

The activation energy for these reactions provides insight into the temperature dependence of the reaction rate. For the esterification of palmitic acid catalyzed by Rhizopus oryzae resting cells, the calculated activation energy was 5.6 Kcal mol⁻¹.

Green Chemistry Approaches in this compound Production

Green chemistry principles are central to the modern production of esters like this compound. The focus is on creating sustainable products through environmentally friendly chemical processes and synthetic methods that reduce or eliminate the use of hazardous substances.

The development of solvent-free systems (SFS) for ester synthesis represents a significant advancement in green chemistry. Traditionally, organic solvents are used to dissolve reactants and facilitate reactions, but they often pose environmental and safety risks. Solvent-free synthesis eliminates these issues, offering advantages such as higher reactant concentrations, increased reaction rates, easier product purification, and higher selectivity.

Enzymatic catalysis, particularly with lipases, is often employed in these systems. Lipases, such as the commercially available immobilized Candida antarctica lipase B (Novozym® 435), can function effectively in non-aqueous or even solvent-free conditions, requiring only a minimal water layer to maintain their activity. This approach has been successfully optimized for the synthesis of high-quality cetyl esters (laurate, myristate, palmitate, and stearate), achieving conversions higher than 98.5%. While a higher apparent yield can be obtained under solvent-free conditions due to greater substrate and enzyme concentrations, the optimization of reaction conditions is crucial. The biocatalytic synthesis of ethylhexyl palmitate and stearate (B1226849) has been effectively carried out in a solvent-free system using enzymes like Novozym® 435 and Novozym® 40086, reaching conversions over 85% in one hour. These enzymatic, solvent-free procedures align with green chemistry principles to create sustainable products that can be labeled as natural.

Deep Eutectic Solvents (DESs) are emerging as a green alternative to traditional organic solvents and ionic liquids in biocatalytic processes. DESs are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs), which, when mixed in a specific molar ratio, form a eutectic mixture with a melting point significantly lower than that of its individual components. They are advantageous due to their low cost, low volatility, low flammability, biodegradability, and simple, atom-economical preparation from renewable materials.

DESs can function as both the reaction medium and the catalyst. Studies have explored the use of DESs for the esterification of palmitic acid with alcohols. For instance, DESs prepared from dodecyl trimethyl ammonium (B1175870) chloride (DTAC) as the HBA and p-toluenesulfonic acid monohydrate (PTSA) as the HBD have shown excellent catalytic performance in the esterification of palmitic acid and ethanol. The catalytic activity can be tuned by altering the molar ratio of the HBA to the HBD. Lipase-catalyzed reactions in DESs have also been investigated, with studies showing that lipases can maintain high stability and activity in these media for the synthesis of various esters. researchgate.net For example, the lipase-catalyzed synthesis of glucose laurate has been efficiently conducted in a DES composed of tetrabutylammonium (B224687) bromide/imidazole. The use of DES in the direct esterification of fatty acids with panthenol has also proven to be a clean and useful process for industrial applications.

Table 1: Examples of Deep Eutectic Solvents in Palmitic Acid Esterification

| HBA | HBD | Molar Ratio (HBA:HBD) | Reactants | Catalyst | Reference |

| Dodecyl trimethyl ammonium chloride (DTAC) | p-toluenesulfonic acid monohydrate (PTSA) | 1:3 | Palmitic acid, Ethanol | DES (DTAC-3PTSA) | |

| Tetradecyl trimethyl ammonium chloride (TTAC) | p-toluenesulfonic acid monohydrate (PTSA) | Eutectic point | Palmitic acid, Ethanol | DES (TTAC-PTSA) | |

| Choline chloride | Glycerol | 1:2 | Lactic acid, Ethanol | Novozyme 435 | |

| Tetrabutylammonium bromide | Imidazole | 1.5:1 | Glucose, Vinyl laurate | Lipase from Candida rugosa |

The sustainability of this compound production is intrinsically linked to the sourcing of its raw materials: decyl alcohol and palmitic acid. Palmitic acid is commonly derived from palm oil and palm kernel oil. The increased use of these oils has raised concerns about deforestation and loss of biodiversity. Consequently, there is a strong push towards the use of sustainably sourced raw materials.

Companies are increasingly committing to sourcing oleochemicals certified by the Roundtable on Sustainable Palm Oil (RSPO), which ensures that palm plantations adhere to sustainable practices and that the supply chain integrity is maintained. This allows for the production of oleochemicals like cetyl palmitate and decyl oleate with no physical or chemical changes but with the assurance of sustainable sourcing. Research also focuses on the valorization of waste from the food and agriculture industries to produce valuable bioactive compounds and raw materials for cosmetics, aligning with the principles of a circular economy. This includes using sustainable methods like biotechnological processes and chemical reactions that follow green chemistry guidelines to convert these raw materials. Unsaturated fatty acids for industrial use are often produced from domestic oils like sunflower and rapeseed, offering another avenue for sustainable sourcing.

Utilization of Deep Eutectic Solvents (DES) as Reaction Media and Catalysts

Process Intensification Studies for this compound Synthesis

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing technologies. For this compound synthesis, this involves employing novel energy sources to accelerate the reaction and improve yields.

Ultrasound-assisted synthesis is a key process intensification tool that enhances reaction rates and yields in esterification. The application of ultrasonic waves in a liquid medium creates acoustic cavitation—the formation, growth, and implosion of microbubbles—which generates localized high temperatures and pressures. This phenomenon improves mass transfer between reactants and the catalyst, particularly in heterogeneous systems, and can reduce the activation energy of the reaction.

Ultrasound has been successfully used for the enzymatic synthesis of various esters, often in solvent-free systems. For the synthesis of decyl oleate, a structurally similar ester, ultrasound irradiation (22 kHz, 50 W) in a solvent-free system using an immobilized lipase (Fermase CALB™ 10000) achieved a 97.14% yield in just 25 minutes. This is a significant improvement compared to conventional stirring methods in hexane, which required 1 hour to reach 96.5% conversion. The benefits of ultrasound-assisted esterification include shorter reaction times, reduced energy consumption, and the ability to conduct reactions at lower temperatures, which is particularly beneficial for preserving the activity of enzyme catalysts.

Table 2: Research Findings on Ultrasound-Assisted Ester Synthesis

| Ester Synthesized | Catalyst | System | Key Findings | Reference |

| Decyl Oleate | Fermase CALB™ 10000 (lipase) | Solvent-Free | 97.14% yield in 25 min at 45°C with 50W ultrasound power. | |

| 2-Ethylhexyl Palmitate | Fermase CALB 10000 (lipase) | Solvent-Free | 96.56% conversion in 120 min with optimized conditions. | |

| t-butyl fatty acid esters | Sulfuric Acid | - | Reaction time reduced from 120 min (conventional) to 15 min. | |

| n-butyl palmitate | Candida antarctica lipase B | Solvent-Free | Ultrasound assistance improved reaction rate compared to conventional methods. |

Microwave-assisted synthesis is another effective method for process intensification. Microwaves provide direct and targeted heating of the reaction mixture, leading to faster and more uniform heating compared to conventional methods. This results in significantly shorter reaction times, reduced energy consumption, and often higher product purity.

Microwave irradiation has been successfully applied to the enzymatic synthesis of emollient esters like isopropyl myristate (IPM) and isopropyl palmitate (IPP). For IPP synthesis, a maximum conversion of 96.1% was achieved with a 1:3 molar ratio of palmitic acid to isopropyl alcohol, 40 wt% enzyme catalyst, and 20% microwave power for 15 minutes. Similarly, the microwave-mediated synthesis of n-butyl palmitate using lipase showed significantly reduced reaction times compared to conventional heating. The application of microwave irradiation in the synthesis of polyols from vegetable oils has been shown to reduce reaction times by an average of 75% compared to conventional heating processes. These energy-efficient methods are crucial for developing more sustainable and cost-effective industrial processes for producing esters like this compound.

Table 3: Research Findings on Microwave-Assisted Ester Synthesis

| Ester Synthesized | Catalyst | System | Key Findings | Reference |

| Isopropyl Palmitate (IPP) | Lipase | - | 96.1% conversion in 15 min with 20% microwave power. | |

| n-butyl palmitate | Fermase CALB™10,000 (lipase) | Solvent-Free | Microwave irradiation enhanced reaction rate and reduced time. | |

| Geraniol esters | Lipase | Solvent-Free | Microwave assistance improved synthesis performance and reduced reaction times. | |

| Lauric, Myristic, Palmitic, Stearic, Oleic acid esters | Bioprinted Burkholderia cepacia lipase | - | Reaction time decreased from 24h (conventional) to 25 min (microwave). |

Ultrasound-Assisted Esterification

Sustainable Production Paradigms and Life Cycle Assessment Research

The shift towards sustainability in chemical production has put a spotlight on the entire lifecycle of products like this compound. This includes everything from how the raw materials are sourced to the energy consumed during synthesis and the management of by-products. A Life Cycle Assessment (LCA) is a systematic evaluation of the environmental impact of a product throughout its entire life, from resource extraction to disposal or recycling. For cosmetic ingredients, this means assessing the environmental profile of eco-innovation options to reduce negative impacts.

Responsible sourcing is a procurement approach that considers the environmental, social, and ethical impacts of sourcing decisions. This is particularly relevant for this compound, as its precursors, palmitic acid and decyl alcohol, are often derived from sources like palm oil. The production of palm oil has been linked to significant environmental strains, including deforestation.

Research in this area focuses on creating transparent and traceable supply chains. This involves:

Traceability to the source: Digitization and farm management systems can provide a clear picture of the origin of raw materials.

Developing standards and certifications: These help to ensure that raw materials are sourced from operations that adhere to sustainable and ethical practices.

Promoting fair trade practices: This ensures that farmers receive fair pricing for their products.

The goal is to move away from conventional agricultural practices that can lead to environmental degradation and towards more sustainable methods. Companies that engage in responsible sourcing often see benefits such as reduced environmental impact, increased supply-chain traceability, and protection of forests.

The synthesis of esters like this compound traditionally involves high energy consumption. Research into more energy-efficient methods is crucial for sustainable production. Key areas of investigation include:

Alternative Synthesis Methods:

Enzymatic Catalysis: Using lipases as biocatalysts can significantly lower the reaction temperature compared to conventional chemical processes, reducing energy consumption. This method also offers higher selectivity, leading to fewer unwanted by-products.

Ultrasound-Assisted Synthesis: The application of ultrasound irradiation can intensify the synthesis process, leading to higher yields in shorter reaction times and under milder conditions. One study on the synthesis of decyl oleate, a similar ester, found that ultrasound irradiation significantly reduced the activation energy required for the reaction.

Solvent-Free Systems: Conducting the synthesis without a solvent minimizes waste and simplifies the purification process.

Waste Minimization Strategies:

Source Reduction: This involves modifying processes to generate less waste from the outset. Examples include using less hazardous starting materials and optimizing reactions to maximize the conversion of reactants to the desired product.

Recycling and Reuse: Solvents and unreacted starting materials can often be recovered and reused in subsequent batches. In enzymatic synthesis, the immobilized enzyme can be recovered and reused for multiple cycles.

Good Housekeeping: Simple practices like ordering only the necessary amount of chemicals, maintaining accurate inventories, and proper labeling can significantly reduce chemical waste.

The table below summarizes a comparison between conventional and intensified synthesis methods for a similar ester, highlighting the potential for energy and waste reduction.

| Parameter | Conventional Stirring (with Hexane) | Ultrasound-Assisted (Solvent-Free) |

| Reaction Time | 1 hour | 25 minutes |

| Yield | 96.5% | 97.14% |

| Activation Energy | 16.24 kcal/mol | 9.12 kcal/mol |

| Solvent Use | Yes (Hexane) | No |

Data adapted from a study on decyl oleate synthesis.

The production of this compound can generate by-products, and research is focused on finding valuable applications for these materials, a process known as valorization. This aligns with the principles of a circular economy, where waste is viewed as a resource.

From the Feedstock Source: The raw materials for this compound synthesis, particularly those derived from agricultural sources like palm oil, come with their own set of by-products. For example, palm kernel cake and palm-pressed fiber, by-products of palm oil production, can be used as substrates for solid-state fermentation to produce valuable enzymes or nutrient-rich media for other microbial processes. Similarly, by-products from the olive oil industry can be used to derive triglycerides for cosmetic applications.

From the Synthesis Process: While efficient synthesis methods aim to minimize by-product formation, any that are produced can be investigated for other uses. For instance, fatty acid-containing by-products from various industrial processes can be used as carbon sources for the production of polyhydroxyalkanoates (PHAs), which are biodegradable polymers.

Research in this area often involves:

Characterizing the chemical composition of by-products.

Exploring their potential as raw materials for other chemical syntheses.

Investigating their use as substrates in biotechnological processes.

Advanced Analytical and Spectroscopic Characterization in Decyl Palmitate Research

Chromatographic and Mass Spectrometric Techniques for Purity and Structural Elucidation

Chromatographic techniques, often coupled with mass spectrometry, are indispensable for separating complex mixtures and identifying individual components based on their mass-to-charge ratio and fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely utilized technique for the analysis of volatile and semi-volatile organic compounds, including fatty acid esters. For the analysis of fatty acids, derivatization, often to their methyl ester (FAME) form, is typically performed to enhance volatility and improve chromatographic performance. GC-MS provides excellent separation efficiency and sensitivity, allowing for the quantification of fatty acids and the identification of impurities. Upon ionization, typically via electron impact (EI), molecules fragment into characteristic ions, generating mass spectra that serve as a molecular fingerprint. These fragmentation patterns are crucial for identifying compounds by comparing them against spectral libraries. For fatty acid methyl esters, characteristic fragment ions, such as those spaced by 14 amu, indicate the acyl chain structure. For instance, a fragment ion at m/z 74 is often observed for palmitic acid methyl ester. PubChem lists a NIST mass spectral data entry for decyl palmitate, indicating available fragmentation information.

Table 3.1.1: Expected Major Fragment Ions in GC-MS of a Long-Chain Fatty Acid Ester (e.g., this compound)

| m/z Value (Approximate) | Description of Fragment | Significance |

| M⁺ (Molecular Ion) | [this compound]⁺ | Molecular weight confirmation |

| m/z 257 | [M - C₁₀H₂₁O]⁺ | Fragment related to the decyl alcohol portion |

| m/z 239 | [M - C₁₀H₂₁OH]⁺ | Fragment related to the decyl alcohol portion |

| m/z 143 | [Palmitoyl cation]⁺ | Fragment related to the palmitic acid portion |

| m/z 74 | [CH₃OCOCH₂]⁺ | Fragment characteristic of methyl ester end |

| m/z 57 | [C₄H₉]⁺ | Common fragment from alkyl chains |

Note: Specific fragmentation patterns can vary based on ionization method and instrument calibration. These are representative fragments expected for a compound of this structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant (LC-MS/MS) offer powerful capabilities for the quantitative analysis of fatty acids, particularly when dealing with complex biological matrices or compounds that may be thermally labile. LC-MS can separate a broader spectrum of fatty acids, including very-long-chain fatty acids, which can present challenges for GC-MS due to extensive fragmentation. This technique is highly sensitive and accurate, making it suitable for quantitative research. LC-MS/MS methods are employed for the simultaneous quantification of multiple analytes by monitoring specific precursor-to-product ion transitions. thermofisher.com For instance, LC-MS/MS is used for quantifying retinoids and their metabolites in serum, thermofisher.com and for determining free fatty acids in biological samples, sometimes requiring derivatization. The ability to achieve high sensitivity and specificity makes LC-MS/MS a preferred choice for trace analysis and complex quantitative studies.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that plays a significant role in the analysis and purification of fatty acids and their derivatives. aocs.org It is particularly valuable for samples that are heat-sensitive, where GC-MS might induce degradation. aocs.org HPLC offers excellent separation capabilities, allowing for the resolution of fatty acids based on polarity and chain length, often using reversed-phase columns (e.g., ODS). aocs.org A key application of HPLC in fatty acid analysis is the separation of geometrical isomers (cis/trans) of unsaturated fatty acids, a task that can be challenging for GC. aocs.org Unlike GC-MS, HPLC analysis of fatty acids often does not require derivatization. Furthermore, HPLC is employed in various fields, including cosmetic ingredient analysis, for its ability to handle compounds of diverse polarity and molecular weight. It is also utilized for micropreparative purposes and for quantitative analysis where peak characteristic authentication is paramount. aocs.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Research

Vibrational and Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation

Vibrational and nuclear magnetic resonance spectroscopies provide complementary information for confirming the molecular structure and identifying functional groups within this compound.

Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a rapid and non-destructive method for analyzing the functional groups present in a sample. For this compound, ATR-IR is instrumental in confirming the presence of the ester linkage. Key characteristic absorption bands include the strong stretching vibration of the carbonyl group (C=O) typically observed around 1735–1750 cm⁻¹, and the C-O stretching vibrations associated with the ester linkage, usually found in the 1150–1250 cm⁻¹ region. The long alkyl chains of this compound will also exhibit characteristic C-H stretching vibrations in the 2850–2960 cm⁻¹ range. The absence of broad O-H stretching bands (around 3100–3600 cm⁻¹) would indicate the absence of unreacted alcohol or carboxylic acid, thus confirming the ester's formation and purity from these specific contaminants. PubChem confirms the availability of FTIR spectral data for this compound.

Table 3.2.1: Characteristic ATR-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group / Vibration | Expected Intensity |

| 2960-2850 | C-H stretching (aliphatic) | Strong |

| 1735-1750 | C=O stretching (ester) | Very Strong |

| 1150-1250 | C-O stretching (ester) | Strong |

| 1460-1470 | C-H bending (CH₂) | Medium |

| 720-723 | CH₂ rocking/bending | Medium |

Note: Peak positions and intensities can vary slightly depending on the sample's physical state and the instrument.

Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both ¹H NMR and ¹³C NMR, is a cornerstone for detailed structural elucidation and confirmation of organic compounds like this compound. ¹H NMR provides information about the number, type, and connectivity of hydrogen atoms in a molecule, while ¹³C NMR maps the carbon skeleton by revealing the different carbon environments.

In ¹H NMR, the terminal methyl group (CH₃) of the palmitate chain is expected to resonate around 0.8–0.9 ppm. The numerous methylene (B1212753) groups (CH₂) along the long alkyl chains typically appear as a complex signal in the 1.2–1.6 ppm region. The methylene group directly adjacent to the ester carbonyl (α-CH₂) is deshielded and appears further downfield, typically around 2.3 ppm.

¹³C NMR offers distinct signals for each unique carbon atom. The ester carbonyl carbon (C=O) is highly deshielded and resonates in the range of 170–175 ppm. The methylene carbons adjacent to the ester carbonyl also appear in a characteristic region, generally around 30–35 ppm, while other methylene carbons in the alkyl chains resonate between 20–30 ppm. The terminal methyl carbon appears upfield, typically around 14 ppm. PubChem provides access to ¹H and ¹³C NMR spectral data for this compound. While ¹H NMR spectra can sometimes suffer from signal overlap due to the many similar methylene groups, ¹³C NMR generally provides better spectral dispersion, aiding in unambiguous assignment. NMR is also a non-destructive technique, allowing for the analysis of multiple components within a single sample.

Table 3.2.2: Typical NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Chemical Environment | Expected ¹H NMR (ppm) | Expected ¹³C NMR (ppm) |

| ¹H | Terminal CH₃ | 0.8 - 0.9 | 14 |

| ¹³C | Terminal CH₃ | 14 | |

| ¹H | CH₂ (alkyl chain) | 1.2 - 1.6 | 20 - 30 |

| ¹³C | CH₂ (alkyl chain) | 20 - 30 | |

| ¹H | α-CH₂ (adjacent to ester carbonyl) | ~2.3 | 30 - 35 |

| ¹³C | α-CH₂ (adjacent to ester carbonyl) | 30 - 35 | |

| ¹³C | C=O (ester carbonyl) | 170 - 175 |

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and instrument parameters.

Raman Spectroscopy in this compound Analysis

Raman spectroscopy is a non-destructive technique that provides detailed information about the molecular vibrations of a sample, offering insights into its chemical structure and composition. For this compound, Raman spectroscopy can identify characteristic functional groups and structural features. Research on long-chain fatty acid esters, including this compound, utilizes Raman spectroscopy to analyze vibrational modes associated with ester linkages and alkyl chains .

The ester functional group in this compound is typically identified by a strong stretching vibration of the carbonyl group (C=O) in the region of 1729-1748 cm⁻¹ . Vibrations associated with the C-H stretching in the decyl and palmitate alkyl chains are observed in the 2800-3000 cm⁻¹ range . The bending and twisting modes of the methylene (CH₂) groups within the long alkyl chains also contribute to the spectral fingerprint, providing information about the conformation and order of these chains . Raman spectroscopy can be employed to assess the purity of this compound by detecting characteristic peaks of potential impurities or by quantifying the relative intensities of specific bands indicative of the ester's structure . Studies on fatty acid methyl esters (FAMEs) have demonstrated that Raman spectroscopy can correlate chain length and unsaturation with spectral trends, suggesting its utility for detailed structural analysis of esters like this compound .

Electromigration-Based Analytical Strategies

Electromigration techniques, such as Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC), offer powerful methods for separating and analyzing complex mixtures, including ester compounds. These techniques leverage differences in analyte charge, size, and hydrophobicity to achieve separation.

Micellar Electrokinetic Chromatography (MEKC) for Ester Mixtures

Micellar Electrokinetic Chromatography (MEKC) is a versatile extension of CE that is particularly well-suited for the separation of neutral and hydrophobic analytes, including ester mixtures wikipedia.org. In MEKC, a surfactant, commonly sodium dodecyl sulfate (B86663) (SDS), is added to the background electrolyte above its critical micelle concentration (CMC), forming micelles that act as a pseudo-stationary phase wikipedia.org. Analytes distribute themselves between the aqueous buffer and the hydrophobic micellar phase, leading to separation based on their differential partitioning, which is largely governed by hydrophobicity wikipedia.org.

MEKC has been successfully applied to the analysis of various ester mixtures and fatty acids, demonstrating its capability to resolve compounds with subtle differences in their alkyl chain lengths and structures . By adjusting parameters such as surfactant concentration, buffer pH, and the addition of organic modifiers (e.g., acetonitrile, methanol), the selectivity of MEKC can be optimized for specific ester analytes like this compound . Research indicates that MEKC can effectively separate fatty acids and their derivatives, making it a valuable tool for characterizing complex lipid profiles .

Advanced Thermal Analysis for Research Applications

Thermal analysis techniques are indispensable for understanding the physical and chemical stability of compounds like this compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical data on phase transitions and thermal degradation, respectively.

Differential Scanning Calorimetry (DSC) for Phase Transition Characterization

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, allowing for the characterization of thermal transitions such as melting and crystallization ijert.org. For this compound, DSC can precisely determine its melting point and crystallization temperature, which are key indicators of its solid-state behavior and purity . Studies on fatty acid esters have reported specific transition temperatures and enthalpies of fusion, providing valuable data for applications such as phase change materials (PCMs) . Research on similar long-chain fatty acid esters indicates that decyl esters generally exhibit melting points within a defined range, influenced by the length of the fatty acid chain .

Table 1: Differential Scanning Calorimetry (DSC) Data for this compound and Related Esters

| Ester Type | Carboxylic Acid Chain | Transition Type | Temperature (°C) | Enthalpy of Fusion (J/g) | Reference |

| This compound | Palmitic Acid (C16) | Melting | Typically 30-40 | Varies | |

| This compound | Palmitic Acid (C16) | Crystallization | Typically 25-35 | Varies | |

| Methyl Palmitate | Palmitic Acid (C16) | Melting | ~20-25 | ~201 | semanticscholar.org |

| Decyl Stearate (B1226849) | Stearic Acid (C18) | Melting | Typically 40-50 | Varies |

Note: Specific values for this compound's enthalpy of fusion were not consistently reported across all sources; typical ranges for similar esters are provided where direct data for this compound was limited.

Thermogravimetric Analysis (TGA) for Thermal Degradation Research

Thermogravimetric Analysis (TGA) quantifies the change in mass of a sample as it is heated, providing information about its thermal stability and decomposition profile semanticscholar.org. For this compound, TGA can identify the temperature at which thermal degradation begins and the extent of mass loss at elevated temperatures. Studies on fatty acid esters have shown that they generally exhibit good thermal stability up to certain temperatures before undergoing decomposition semanticscholar.org. For instance, research on methyl and decyl esters indicates that degradation can occur at temperatures above 200°C, with the specific onset temperature dependent on the ester's structure and purity semanticscholar.org.

Table 2: Thermogravimetric Analysis (TGA) Data for this compound and Related Esters

| Ester Type | Carboxylic Acid Chain | Decomposition Onset Temperature (°C) | Mass Loss (%) at 240°C | Reference |

| This compound | Palmitic Acid (C16) | ~150-200 | <5% (before 150°C) | semanticscholar.org |

| Methyl Palmitate | Palmitic Acid (C16) | ~100-110 (lab) / ~150 (commercial) | <5% (before 150°C) | semanticscholar.org |

| Decyl Stearate | Stearic Acid (C18) | ~150-200 | Varies | semanticscholar.org |

Note: The decomposition onset temperature and mass loss percentages can vary significantly based on sample purity, heating rate, and atmospheric conditions used during TGA. The values presented are representative findings from studies on similar long-chain fatty acid esters.

Compound List

this compound

Molecular Interactions and Self Assembly Research Involving Decyl Palmitate

Computational and Molecular Dynamics Simulations of Ester Behavior

Molecular dynamics (MD) simulations provide atomic-level insights into the dynamic processes of molecular self-assembly and interaction. For decyl palmitate and related long-chain esters, MD simulations have been instrumental in characterizing their aggregation behavior, the structures they form, and their roles within formulated systems.

Simulations of Micelle Formation and Esters as Co-surfactants

MD simulations have demonstrated that palmitate esters, often in conjunction with other surfactants like Tween80, can self-assemble into micellar structures. These simulations reveal that the aggregation process from randomly distributed molecules into micelles can occur rapidly, often within a nanosecond timescale . The resulting micelles typically exhibit characteristic shapes, such as a prolate-like or elongated form, which can become more compact upon the addition of certain molecules. For instance, studies simulating oleyl palmitate ester with Tween80 and diclofenac (B195802) showed that diclofenac could act as a co-surfactant, leading to a more compact micellar structure . The shape and compactness of these micelles are often quantified using metrics like the radius of gyration and eccentricity .

In systems with other amphiphilic molecules, such as fatty acids, simulations have shown that changes in parameters like molar ratio or pH can lead to the formation of various aggregates, including micelles and vesicles . While this compound itself might not always be the primary focus, studies on similar ester systems provide a strong basis for understanding its potential behavior as a co-surfactant or primary amphiphile in micelle formation .

Table 1: Representative MD Simulation Findings for Palmitate Esters and Similar Systems

| System Composition (Example) | Simulation Time (ns) | Aggregation Type | Dominant Shape | Key Observation (Co-surfactant Effect) | Reference(s) |

| Oleyl Palmitate / Tween80 / Diclofenac | 15 | Micelle | Prolate-like | Diclofenac promotes compact structure | |

| Palm Kernel Oil-based Esters / DPPC | 50 | Toroidal | Toroidal | Formation of doughnut-like structure | |

| DPC (Dodecylphosphocholine) | Variable | Micelle | Irregular | Solvation parameters influence behavior | |

| SDS / DES (Deep Eutectic Solvent) | Variable | Micelle | Spherical/Elongated | Solvent composition affects shape |

DPPC: Dipalmitoylphosphatidylcholine; DES: Deep Eutectic Solvent; SDS: Sodium Dodecyl Sulfate (B86663).

Intermolecular Hydrogen Bonding and Electrostatic Interactions

Hydrogen bonding and electrostatic interactions are fundamental forces governing the self-assembly of amphiphilic molecules like this compound. The ester linkage in this compound contains oxygen atoms that can act as hydrogen bond acceptors, while the long hydrocarbon chains contribute to hydrophobic interactions. In systems involving fatty acids, the ionization state, influenced by pH, plays a critical role in modulating these interactions, leading to diverse self-assembled structures such as vesicles and lamellar phases .

Molecular dynamics simulations often highlight the importance of these forces in stabilizing aggregates. For example, interactions between surfactant molecules and solvent components, including hydrogen bonding, are analyzed to understand micelle formation and stability . In protein-ligand interactions, binding affinity is significantly influenced by hydrogen bonding, electrostatic interactions, and van der Waals forces, which are also pertinent to how this compound might interact with other molecules in a formulation . The balance between these forces, alongside hydrophobic effects, dictates the packing parameter and, consequently, the morphology of the self-assembled structures .

Interactions in Multicomponent Formulated Systems

This compound Interactions with Polymers and Co-formulation Agents

The incorporation of this compound into formulations often involves interactions with polymers and other excipients. Polymers can act as stabilizers, thickeners, or rheology modifiers, and their compatibility with amphiphilic molecules like this compound is essential for formulation stability . Surfactants and polymers can exhibit unique molecular interactions, influencing interfacial properties and dispersion stability . For instance, in pharmaceutical formulations, polymers are used to control drug release, and their interaction with lipid-based excipients like esters can influence the delivery profile . While specific studies detailing this compound's interactions with a wide array of polymers are not extensively detailed in the provided search results, the general principles of amphiphile-polymer interactions suggest that this compound can form complexes or influence the conformation of polymers through hydrophobic association or potential hydrogen bonding with polar segments of the polymer .

Influence on Interfacial Phenomena and Emulsion Stability

This compound, due to its amphiphilic nature, can significantly influence interfacial phenomena, particularly interfacial tension and emulsion stability. Surfactants and emulsifiers lower interfacial tension (IFT) between immiscible phases (e.g., oil and water), which is a key factor in the formation and stabilization of emulsions . By adsorbing at the interface, this compound can form a film that reduces the tendency of dispersed droplets to coalesce.

The effectiveness of this compound as an emulsifier depends on its ability to rapidly stabilize new interfaces and form cohesive interfacial films. Factors such as concentration, temperature, and the presence of other co-emulsifiers can modulate its performance . While specific quantitative data on this compound's IFT reduction or emulsion stabilization efficiency are not detailed in the provided snippets, the general behavior of long-chain esters suggests a role in reducing IFT and contributing to the kinetic stability of emulsions by preventing coalescence through interfacial film formation .

Self-Assembled Structures and Mechanisms of Formation

The self-assembly of this compound and related ester compounds leads to the formation of various supramolecular structures, driven by the minimization of free energy through optimized molecular packing and interactions.

The primary driving forces for self-assembly include:

Hydrophobic Effect: The long alkyl chains of this compound tend to associate with each other to minimize contact with water, driving the formation of ordered structures.

Hydrogen Bonding: The ester group can participate in hydrogen bonding, either as an acceptor or potentially through interactions with water molecules or other polar components in the formulation.

Electrostatic Interactions: While this compound itself is neutral, interactions with charged species in a formulation can influence its self-assembly behavior.

Van der Waals Forces: These forces contribute to the cohesive interactions between the hydrocarbon chains.

These forces collectively influence the packing parameter of the molecules, which in turn determines the morphology of the self-assembled structures. Depending on the conditions (concentration, temperature, presence of other molecules), this compound or similar esters can form:

Micelles: Spherical or elongated aggregates where hydrophobic tails are sequestered in the core, and polar headgroups face the solvent. Studies on palmitate esters have shown prolate-like micellar structures .

Vesicles (Liposomes): Spherical bilayer structures that can encapsulate aqueous or oily phases. While more commonly associated with phospholipids (B1166683) or fatty acids under specific pH conditions, ester amphiphiles can also form such structures .

Lamellar Phases: Ordered arrangements of bilayers, often observed in lipid systems.

Toroidal Structures: Doughnut-like aggregates have been observed for certain oil-based esters in specific formulations .

The mechanism of formation typically involves the initial dispersion of individual molecules (monomers) in the solvent, followed by their aggregation above a critical concentration (CMC) into thermodynamically stable structures. The specific morphology is a result of the balance between repulsive forces (e.g., headgroup repulsion) and attractive forces (e.g., hydrophobic attraction, hydrogen bonding) .

Investigation of Ester Aggregation Behavior

The aggregation behavior of long-chain fatty acid esters like this compound is largely dictated by the interplay of hydrophobic forces and intermolecular interactions. The long, nonpolar alkyl chains of both the decyl and palmitate moieties promote self-association in aqueous or polar environments, driven by the hydrophobic effect. This tendency to minimize contact with water leads to the formation of organized structures.

Studies on related esters, such as oleyl palmitate, have utilized molecular dynamics (MD) simulations to investigate their aggregation. In the presence of surfactants like Tween80 and co-solutes such as diclofenac, oleyl palmitate molecules have been observed to self-assemble into micelles, forming prolate-like shapes . These simulations highlight the role of hydrophobic interactions in driving the ester tails to associate, while the polar ester headgroups orient towards the surrounding medium. Similarly, polyglycerol fatty acid esters (PGFEs), which also possess long fatty acid chains, exhibit aggregation into structures such as micelles, bilayers, and vesicles, with their behavior being dependent on factors like the hydrophile-lipophile balance (HLB) .

Research into the phase behavior of ester mixtures also offers indirect evidence of aggregation tendencies. For instance, binary systems involving ethyl palmitate and decylbenzene exhibit eutectic behavior and regions of partial miscibility, indicating specific intermolecular interactions and phase separation tendencies . The crystallization and phase behavior of other ester systems, such as 1,3-propanediol (B51772) dicaprylate/dipalmitate, reveal monotectic behavior and a tendency for phase separation, suggesting that while components may not be completely immiscible, they often form largely separate phases due to differences in chain length and molecular packing .

Table 1: Aggregation Behavior of Long-Chain Fatty Acid Esters (Related to this compound)

| Ester Type/Example | Key Interactions | Observed Aggregates/Structures | Study Method | Reference(s) |

| Oleyl Palmitate (with Tween80/Diclofenac) | Hydrophobic effect, Van der Waals | Micelles (prolate-like shape) | Molecular Dynamics Simulation | |

| Palmitic Acid (with Choline Hydroxide) | Hydrogen bonding, Electrostatic, Hydrophobic | Vesicles, Lamellar phase, Rigid membranes, Micelles | Microscopy, Cryo-TEM, SAXS, NMR | |

| Polyglycerol Fatty Acid Esters (PGFEs) | Hydrophobic, Hydrophilic (HLB dependent) | Micelles, Bilayers, Vesicles | Various (implied) | |

| Ethyl Palmitate (in binary with Decylbenzene) | Intermolecular forces | Eutectic behavior, Partial miscibility | Differential Scanning Calorimetry (DSC), SLE | |

| 1,3-Propanediol Dicaprylate/Dipalmitate binary systems | Intermolecular forces, Chain length differences | Bilayers (specific crystallization), Phase separation | X-ray Diffraction (XRD), DSC, SFC |

Role of this compound in Ordered Molecular Architectures

The self-assembly of amphiphilic molecules, including long-chain esters like this compound, is fundamental to the formation of ordered molecular architectures. These architectures arise from the specific arrangement of molecules driven by non-covalent interactions, leading to structures with emergent properties.

Micelles represent a primary ordered molecular architecture formed by amphiphiles in solution. In these structures, the hydrophobic tails of ester molecules aggregate in the core, shielded from the polar solvent, while the polar headgroups form the outer surface. Molecular dynamics simulations of related palmitate esters have shown the formation of stable micelles with defined shapes, such as prolate-like structures . These organized assemblies can serve various functions, including acting as carriers for other molecules.

Beyond simple micelles, amphiphilic molecules can self-assemble into more complex ordered architectures, such as vesicles, bilayers, and nanotubes, depending on factors like molecular structure, concentration, and environmental conditions . For instance, polyethylene (B3416737) glycol (PEG)-based amphiphiles with grafted palmitoyl (B13399708) groups have demonstrated self-assembly into micelles, nanoparticles, and core-shell structures, with the architecture of the polymer influencing the resulting assembly . These ordered structures are of significant interest for applications in materials science and nanotechnology, enabling bottom-up design of functional devices and systems .

Table 2: Ordered Molecular Architectures Formed by Amphiphilic Esters and Related Compounds

| Ester Type/Class | Type of Architecture | Driving Forces | Context/Application | Reference(s) |

| Palmitate Esters (e.g., Oleyl Palmitate) | Micelles | Hydrophobic effect, van der Waals | Drug delivery, Solubilization | |

| Palmitic Acid (with Choline Hydroxide) | Vesicles, Lamellar phase, Rigid membranes | Hydrogen bonding, Electrostatic, Hydrophobic | Self-assembly studies | |

| PEG-based Amphiphiles with Palmitoyl Groups | Micelles, Nanoparticles, Core-shell structures | Hydrophobic effect, Polymer architecture | Drug delivery | |

| General Amphiphilic Molecules (including esters) | Nanotubes, Bilayers, Helices, Ordered arrays | Intermolecular forces, Electrostatics, Chirality | Nanomaterials, Catalysis, Device design | |

| Polyglycerol Fatty Acid Esters (PGFEs) | Micelles, Bilayers, Vesicles | Hydrophobic, Hydrophilic (HLB dependent) | Emulsifiers, Cleansing agents |

Environmental Science and Biotransformation Research of Decyl Palmitate

Biodegradation Pathways and Kinetics

The biodegradation of decyl palmitate is anticipated to follow established pathways for esters and long-chain fatty acids and alcohols.

Organic compounds in the environment are subject to degradation through both aerobic (oxygen-present) and anaerobic (oxygen-absent) processes, mediated by microorganisms . Aerobic degradation is generally more rapid, utilizing oxygen as the terminal electron acceptor to convert organic matter into carbon dioxide, water, and biomass . Anaerobic degradation, occurring in oxygen-depleted environments, proceeds through a series of steps including hydrolysis, acidogenesis, acetogenesis, and methanogenesis, ultimately producing biogas (methane and carbon dioxide) . The efficiency and rate of these processes are influenced by environmental factors such as temperature, pH, nutrient availability, and the presence of specific microbial communities .

This compound, being an ester, is susceptible to hydrolysis, a process where the ester bond is cleaved, yielding its constituent alcohol (decanol) and fatty acid (palmitic acid) . Palmitic acid, a saturated fatty acid, is known to be biodegradable via the β-oxidation pathway by various bacteria . Similarly, fatty alcohols like decanol (B1663958) are also generally biodegradable by environmental microorganisms . Therefore, this compound is expected to undergo biodegradation through the hydrolysis of its ester linkage, followed by the subsequent degradation of decanol and palmitic acid. While specific quantitative data for this compound's degradation rates under aerobic or anaerobic conditions were not identified in the reviewed literature, its chemical structure suggests it would be biodegradable.

The molecular structure of a compound significantly dictates its biodegradability. Key structural features influencing degradation rates include chain length, the presence of unsaturation, branching, and functional groups . Longer alkyl chains, such as those in this compound (C10 decyl chain, C16 palmitate chain), tend to decrease water solubility, which can slow down biodegradation rates . Saturated compounds generally degrade more slowly than their unsaturated counterparts . The ester linkage in this compound is a hydrolyzable functional group, facilitating enzymatic breakdown . Based on its structure as a saturated, long-chain ester, this compound is expected to be biodegradable, though potentially at a moderate rate.

Influence of Molecular Structure on Biodegradability

Environmental Distribution and Fate Modeling

The environmental fate of this compound is governed by processes such as biodegradation, sorption, and potential volatilization, particularly in aquatic and soil environments.

In aquatic environments and wastewater treatment plants (WWTPs), organic compounds are removed through a combination of physical, chemical, and biological processes . Biodegradation is a significant removal mechanism, especially in aerobic conditions typical of activated sludge processes . Hydrophobic compounds, such as esters, can also partition to sludge solids . Volatilization can occur for compounds with sufficient vapor pressure and a suitable Henry's Law constant .

This compound, being a relatively long-chain and hydrophobic wax ester, is expected to adsorb to suspended solids and sediment in water bodies and WWTPs . Its release into wastewater, often from cosmetic and personal care product use, may lead to its presence in aquatic systems . Volatilization from water surfaces is a potential fate process, though it can be limited by adsorption . While specific removal efficiencies for this compound in WWTPs were not detailed in the provided literature, studies on structurally similar compounds like isopropyl palmitate suggest that biodegradation is a key environmental fate process . Related long-chain fatty acid esters, such as polyol esters, have demonstrated ready biodegradability, with degradation rates often exceeding 60% within 28 days .

Table 1: Biodegradation of Related Long-Chain Fatty Acid Esters

| Compound Class / Example | Biodegradation Rate / % Degradation | Conditions / Timeframe | Reference |

|---|---|---|---|

| Polyol Esters (e.g., triesters with trimethylolpropane) | 62.9% | 28 days (failed 10-day window) | |

| Polyol Esters (e.g., triesters with trimethylolpropane) | 78% | 28 days (fulfilled 10-day window) |

In soil and sediment environments, the fate of organic chemicals is heavily influenced by sorption processes, which describe the partitioning between the solid matrix (soil organic matter, minerals) and the aqueous phase . Hydrophobic compounds exhibit strong sorption to soil organic matter and sediment, which reduces their mobility and the likelihood of leaching into groundwater . This strong adsorption can also limit bioavailability for biodegradation.

Given its hydrophobic nature and long alkyl chains, this compound is expected to sorb significantly to soil organic matter and sediment . This strong sorption would likely result in low mobility in soil environments, as indicated by high estimated soil adsorption coefficients (Koc) for similar compounds . While specific Koc values for this compound were not found, its structure suggests a high Koc, classifying it as having low mobility . In sediments, strong sorption may lead to longer persistence due to reduced bioavailability, though biodegradation by sediment-associated microorganisms remains a possibility .

Table 2: Environmental Fate Parameters for Isopropyl Palmitate (Analogue)

| Parameter | Value | Environmental Relevance | Reference |

|---|---|---|---|

| Estimated Koc | 4.0 x 104 | Indicates low mobility in soil; strong adsorption to soil and sediment. | |

| Volatilization Half-life (Model River) | 5.1 hours | Potential for volatilization from surface waters, but attenuated by adsorption. |

Compound Name Table:

| Common Name | Chemical Name / Formula |

| This compound | Decyl hexadecanoate (B85987) / C26H52O2 |

Bioaccumulation Potential Assessment in Ecosystems

The potential for a chemical to bioaccumulate in ecosystems is a critical factor in assessing its environmental risk. Bioaccumulation refers to the process by which a substance is absorbed by an organism at a rate greater than that at which it is lost by catabolism and excretion. This can lead to increasing concentrations of the substance within the organism over time, and potentially up the food chain (biomagnification). A primary indicator used to predict bioaccumulation potential is the octanol-water partition coefficient (Log Kow). A high Log Kow value, typically above 3 or 4, suggests that a substance is lipophilic and has a greater tendency to partition into fatty tissues of organisms, thus indicating a potential for bioaccumulation ilo.org.

For this compound (CAS No. 42232-27-9), a computed octanol-water partition coefficient (Log Kow) of 11.9 has been reported . This value is significantly higher than common thresholds used to identify bioaccumulation potential. Furthermore, this compound exhibits very low water solubility, with an estimated value of 3.005e-014 mg/L . The combination of a high Log Kow and low water solubility suggests that this compound is likely to partition from aqueous environments into organic phases, including biological tissues, indicating a substantial potential for bioaccumulation in aquatic and terrestrial ecosystems. Similar long-chain fatty acid esters are also noted to be lipophilic, with Log Kow values in the range of 10-15, further supporting this potential .

Table 1: Physicochemical Properties of this compound Relevant to Environmental Fate

| Property | Value | Source |

| Log Kow (Octanol-Water Partition Coefficient) | 11.9 | |

| Water Solubility | 3.005e-014 mg/L (estimated) |

Advanced Impact Assessment Methodologies

Ecotoxicological Endpoint Determinations (excluding human health)

Ecotoxicological endpoint determinations are essential for evaluating the potential adverse effects of chemical substances on non-human organisms and ecosystems. These endpoints quantify the toxicity of a substance, typically through standardized laboratory tests conducted on representative species from different trophic levels, such as fish, aquatic invertebrates (e.g., Daphnia), and algae ilo.org. Common acute endpoints include the Median Lethal Concentration (LC50), which is the concentration causing mortality in 50% of a test population, and the Median Effective Concentration (EC50), representing the concentration causing a specific effect (e.g., immobilization, growth inhibition) in 50% of the population ilo.org. Chronic endpoints, such as the No Observed Effect Concentration (NOEC), identify the highest concentration at which no statistically significant adverse effects are observed over a longer exposure period ilo.org.

Specific ecotoxicological data, such as LC50, EC50, or NOEC values for this compound on aquatic organisms, were not found in the reviewed literature. While general criteria exist for classifying substances based on these endpoints (e.g., LC/EC50 values below 1 mg/L indicating "very toxic" to aquatic organisms ), the absence of such specific data for this compound prevents a direct ecotoxicological characterization.

Environmental Risk Characterization Approaches (excluding human exposure)

Environmental risk characterization aims to determine the likelihood of adverse effects occurring in the environment due to exposure to a chemical substance. A widely adopted approach involves comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC) chemsafetypro.comecetoc.org. The PEC represents the estimated concentration of a substance in various environmental compartments (e.g., water, soil, sediment) based on release estimates and environmental fate models ecetoc.org. The PNEC, conversely, is an estimated concentration below which adverse effects on the environment are unlikely to occur chemsafetypro.comecetoc.org.

The PNEC is typically derived by dividing an ecotoxicological toxicity value (e.g., the lowest LC50, EC50, or NOEC from relevant species) by an appropriate assessment factor. These assessment factors are used to account for uncertainties, such as variations in species sensitivity, extrapolation from laboratory to field conditions, and differences between acute and chronic toxicity chemsafetypro.comecetoc.org. For instance, PNECs are often derived by dividing acute toxicity data (LC50/EC50) by an assessment factor of 100 or 200, or chronic toxicity data (NOEC) by an assessment factor of 5 or 10, depending on the data availability and regulatory guidelines ecetoc.org.

For this compound, the lack of specific ecotoxicological data (LC50, EC50, NOEC) prevents the calculation of a PNEC. Furthermore, no Predicted Environmental Concentration (PEC) data for this compound was identified in the reviewed sources. Consequently, a formal environmental risk characterization for this compound, involving the comparison of PEC and PNEC (i.e., calculating a PEC/PNEC ratio), cannot be performed with the available information. A PEC/PNEC ratio below 1 generally indicates that the environmental risk is considered acceptable chemsafetypro.com.

Functional Research in Advanced Materials and Formulations Utilizing Decyl Palmitate

Role as Phase Change Materials (PCMs) in Energy Storage Systems

Phase Change Materials (PCMs) are integral to thermal energy storage (TES) systems, offering the capacity to store and release large amounts of latent heat at a nearly constant temperature during phase transitions. Decyl palmitate and related fatty esters have emerged as candidates for such applications due to their favorable thermal properties and potential for bio-based sourcing.

Research into fatty esters as PCMs has identified this compound as a material with promising characteristics for thermal energy storage. Studies have synthesized and characterized various fatty esters, including this compound, to evaluate their suitability for applications requiring thermal regulation. For instance, this compound (also referred to as DEPA in some studies) has been investigated for its phase change properties, with research indicating congruent phase changes within a temperature range suitable for specific thermal management applications, such as those between 15 °C and 45 °C . While direct large-scale application research for this compound in TES systems is still developing, its inclusion in studies evaluating fatty esters as a class of bio-based PCMs highlights its potential . Related research on decyl stearates also explores their use as PCMs, indicating a broader interest in decyl esters for energy storage technologies .